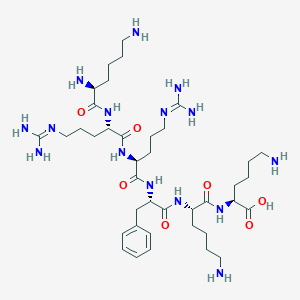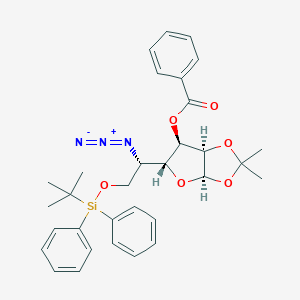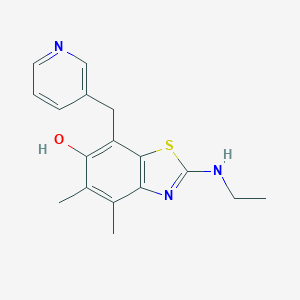
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is not fully understood. However, studies have shown that this compound can inhibit oxidative stress and prevent neuronal death by activating the Nrf2/ARE signaling pathway. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is associated with Alzheimer's disease. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol in lab experiments is its neuroprotective properties. This compound can prevent neuronal death caused by oxidative stress, making it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol. One direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to better understand how it can prevent neuronal death caused by oxidative stress. In addition, future research can focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Métodos De Síntesis
The synthesis of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol involves several steps. The first step is the condensation of 2-aminobenzenethiol with ethyl acetoacetate to form 2-ethylthio-4,5-dimethyl-1,3-benzothiazole. This compound is then reacted with 3-bromomethylpyridine to obtain 2-ethylthio-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazole. Finally, the product is treated with ethylamine to yield 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In pharmacology, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs.
Propiedades
Número CAS |
145096-33-9 |
|---|---|
Nombre del producto |
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol |
Fórmula molecular |
C17H19N3OS |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(ethylamino)-4,5-dimethyl-7-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)11(3)15(21)13(16(14)22-17)8-12-6-5-7-18-9-12/h5-7,9,21H,4,8H2,1-3H3,(H,19,20) |
Clave InChI |
GVICCSAPBVEDOP-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3 |
SMILES canónico |
CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3 |
Sinónimos |
6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
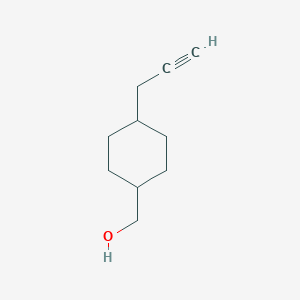
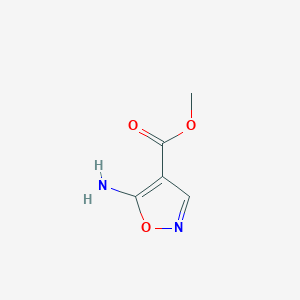
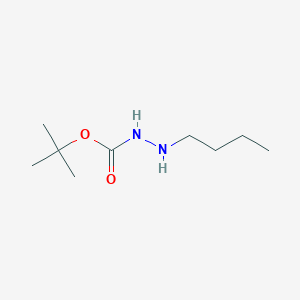
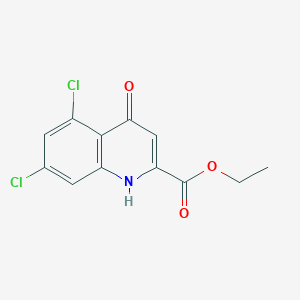


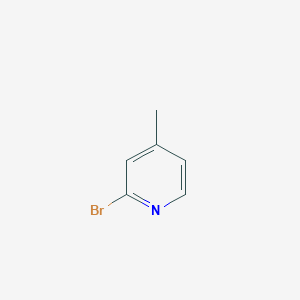

![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)
